N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-isopropylpropanamide
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Overview
Description
N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-isopropylpropanamide is a synthetic organic compound with a complex structure It belongs to the class of naphthoquinone derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-isopropylpropanamide typically involves multi-step organic reactions. One common method includes the chlorination of 1,4-naphthoquinone followed by the introduction of an isopropylpropanamide group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-isopropylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex quinone derivatives, while reduction could produce hydroquinone derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-isopropylpropanamide exerts its effects involves interactions with various molecular targets. It may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological activities. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methylglycine
- N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(4-fluorobenzyl)acetamide
Uniqueness
N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-isopropylpropanamide stands out due to its specific structural features, such as the isopropylpropanamide group, which may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-propan-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-4-12(19)18(9(2)3)14-13(17)15(20)10-7-5-6-8-11(10)16(14)21/h5-9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQXCDAGWOMZPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=C(C(=O)C2=CC=CC=C2C1=O)Cl)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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